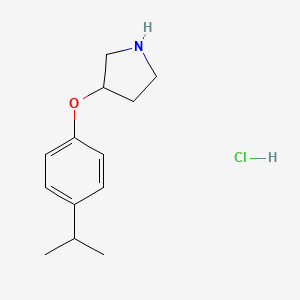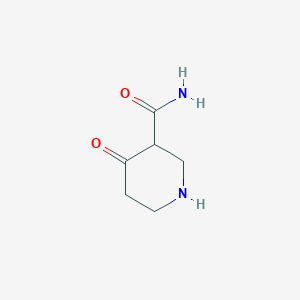![molecular formula C8H17ClN2O B1405768 [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197422-38-9](/img/structure/B1405768.png)
[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Pyrrole Derivatives and Their Utility
Pyrrole derivatives, including structures similar to "[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride," have a foundational role in biological molecules like heme and chlorophyll. These derivatives are synthesized through condensation of amines with carbonyl-containing compounds, offering a diverse range of applications. Notably, polypyrroles are recognized for forming electrically conducting, stable, and flexible films, while pyrrolidinones serve as intermediates, wetting agents, and solvents due to their lower toxicity and widespread availability (Anderson & Liu, 2000).
Chemical Synthesis and Asymmetric Reactions
The compound demonstrates versatility in chemical synthesis. For instance, pyrrolidine and related amines are involved in asymmetric A(3) reactions, yielding propargylamines with high enantiomeric excess. This highlights its potential in synthesizing optically active compounds, essential in pharmaceuticals and fine chemicals (Zhao & Seidel, 2015). Moreover, pyrrolidine undergoes redox-annulations with unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines, further emphasizing its role in complex organic syntheses (Kang et al., 2015).
Catalytic and Structural Applications
In catalysis, "[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride" related structures facilitate reactions such as the functionalization of CO2 with amines and hydrosilanes. This exemplifies its potential in green chemistry, particularly in CO2 utilization and conversion to value-added products (Ojeda‐Amador et al., 2019). In materials science, iron(III)-Schiff base complexes involving pyrrolidine structures demonstrate catalytic activity, indicating their potential in catalysis and material applications (Turkyilmaz et al., 2013).
Future Directions
properties
IUPAC Name |
2-amino-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-7(9)8(11)10-5-3-4-6-10;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEHPRSLKDGODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



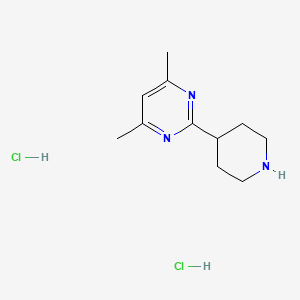
![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)
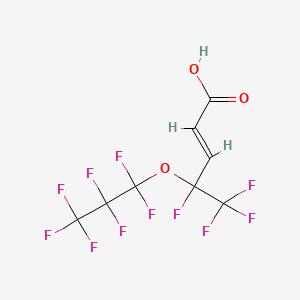
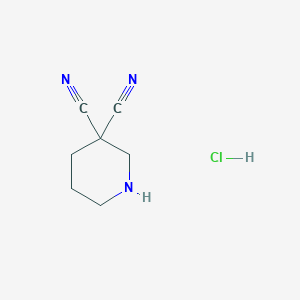
![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)
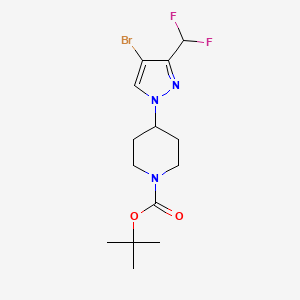
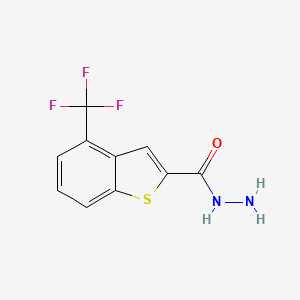
![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)
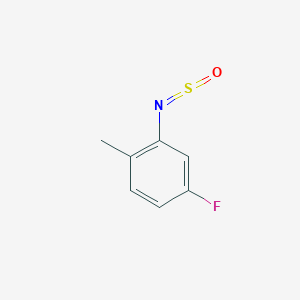
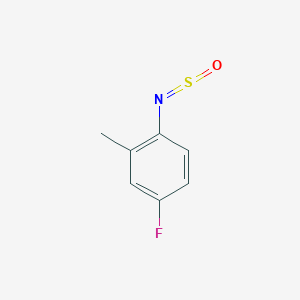

![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
